1,2-Ethanediamine, N,N-dioctyl-
Overview
Description
1,2-Ethanediamine, N,N-dioctyl- is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of two octyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dioctyl- typically involves the reaction of ethylenediamine with octyl halides under basic conditions. The reaction can be represented as follows:
H2NCH2CH2NH2+2C8H17X→C8H17NCH2CH2NC8H17+2HX
where ( \text{X} ) is a halide such as chlorine or bromine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
In industrial settings, the production of 1,2-Ethanediamine, N,N-dioctyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-dioctyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, replacing the octyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted ethylenediamines
Scientific Research Applications
1,2-Ethanediamine, N,N-dioctyl- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules and as a building block in drug design.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-dioctyl- depends on its application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. The nitrogen atoms donate electron pairs to the metal center, stabilizing the complex. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: Similar structure but with ethyl groups instead of octyl groups.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains both ethyl and methyl groups.
Ethylenediamine: The parent compound without any alkyl substitution.
Uniqueness
1,2-Ethanediamine, N,N-dioctyl- is unique due to the presence of long octyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. The long alkyl chains also influence the compound’s solubility and reactivity compared to shorter alkyl-substituted ethylenediamines.
Properties
IUPAC Name |
N',N'-dioctylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N2/c1-3-5-7-9-11-13-16-20(18-15-19)17-14-12-10-8-6-4-2/h3-19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOYHXFDKQSXIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601748 | |
Record name | N~1~,N~1~-Dioctylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90965-55-2 | |
Record name | N~1~,N~1~-Dioctylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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